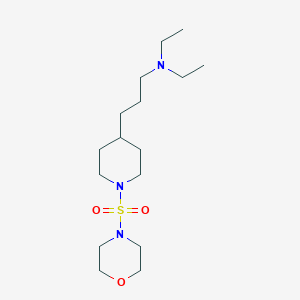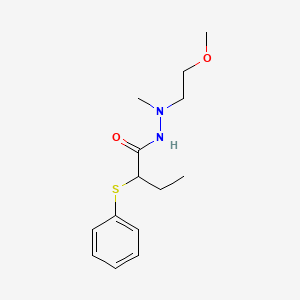![molecular formula C22H28N2O3 B6967317 4-methoxy-N-[2-(2-phenylethoxy)phenyl]azepane-1-carboxamide](/img/structure/B6967317.png)
4-methoxy-N-[2-(2-phenylethoxy)phenyl]azepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-[2-(2-phenylethoxy)phenyl]azepane-1-carboxamide is a complex organic compound with a unique structure that includes a methoxy group, a phenylethoxy group, and an azepane ring
Vorbereitungsmethoden
The synthesis of 4-methoxy-N-[2-(2-phenylethoxy)phenyl]azepane-1-carboxamide typically involves multiple steps, starting with the preparation of the azepane ring and subsequent functionalization. Common synthetic routes include:
N-alkylation of primary amines and ammonia: This involves the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Reduction of Schiff bases: This method uses sodium borohydride as a reducing agent to selectively reduce functional groups without affecting reducible substituents like nitro and chloride.
Analyse Chemischer Reaktionen
4-methoxy-N-[2-(2-phenylethoxy)phenyl]azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[2-(2-phenylethoxy)phenyl]azepane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a starting material for the synthesis of various pharmaceuticals, including antidepressants and analgesics.
Materials Science: This compound is used in the synthesis of azo dyes and dithiocarbamates, which are important in the production of pigments and rubber chemicals.
Biological Research:
Wirkmechanismus
The mechanism of action of 4-methoxy-N-[2-(2-phenylethoxy)phenyl]azepane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-methoxy-N-[2-(2-phenylethoxy)phenyl]azepane-1-carboxamide can be compared with other similar compounds, such as:
2-methoxy-5-(phenylamino)methyl)phenol: This compound has a similar phenylamino structure but differs in its functional groups and overall reactivity.
N-{2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethyl}-N-propylpropan-1-amine hydrochloride: This compound is a potent and selective sigma-1 receptor antagonist, highlighting the diversity of applications for compounds with similar structures.
Eigenschaften
IUPAC Name |
4-methoxy-N-[2-(2-phenylethoxy)phenyl]azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-19-10-7-15-24(16-13-19)22(25)23-20-11-5-6-12-21(20)27-17-14-18-8-3-2-4-9-18/h2-6,8-9,11-12,19H,7,10,13-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJSCUVAKCPLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(CC1)C(=O)NC2=CC=CC=C2OCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-dichloro-2-hydroxyphenyl)methyl]-3-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B6967239.png)
![1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2-[2,6-bis(hydroxymethyl)-4-methoxyphenoxy]ethanone](/img/structure/B6967241.png)
![N-(3-ethoxycyclobutyl)-4-methoxy-N-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B6967243.png)
![Methyl 5-[3-(2-methoxyphenyl)butanoylamino]pyridine-2-carboxylate](/img/structure/B6967245.png)
![Methyl 5-[[1-(3,3-dimethylbutanoyl)pyrrolidine-2-carbonyl]amino]pyridine-2-carboxylate](/img/structure/B6967253.png)
![1-(1-methylimidazol-2-yl)-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6967259.png)
![[3-(5-bromopyridin-3-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-[(2S)-oxolan-2-yl]methanone](/img/structure/B6967260.png)
![N-[(1S,3R)-2,2-dimethyl-3-phenoxycyclobutyl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B6967267.png)
![5-[1-(1-benzothiophene-5-carbonyl)piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B6967290.png)
![2-[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]acetamide](/img/structure/B6967299.png)
![3-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6967304.png)

![1-(4-fluorophenyl)-N-[1-(hydroxymethyl)cyclopropyl]-N,5-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B6967327.png)
